molecular formula C9H8ClN3O2 B1403527 Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1250996-90-7

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No. B1403527
M. Wt: 225.63 g/mol
InChI Key: FJDWATOOVGSVIB-UHFFFAOYSA-N
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Description

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine, which are structurally similar to Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate, have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate includes a pyrrole ring and a pyrazine ring . The presence of the ethoxycarbonyl substituent in position 1 of the synthesized compounds makes them valuable precursors for obtaining new functional derivatives .


Chemical Reactions Analysis

The reaction of 4-chloropyrazolo[1,5-a]-pyrazines with a 3-fold excess of ethyl isocyanoacetate and t-BuOK under mild conditions (0–20°C) in a DMF solution leads to the formation of ethyl imidazo[1,5-a]-pyrazolo[5,1-c]pyrazine-1-carboxylates .


Physical And Chemical Properties Analysis

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate has a molecular weight of 225.63 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Scientific Research Applications

Synthesis of Functionalized Compounds

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is used in the synthesis of various functionalized compounds. For instance, Tsizorik et al. (2018) demonstrated its use in forming ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. These compounds, upon hydrolysis and reduction, yield corresponding acids and alcohols, which can be further oxidized to aldehydes (Tsizorik et al., 2018).

Characterization and Optical Properties

In the study of optical properties, Ge et al. (2014) synthesized novel derivatives using ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. They characterized these compounds and investigated their fluorescence spectral characteristics, which showed variations based on different substituent groups (Ge et al., 2014).

Development of Fluorescent Molecules

The compound also finds applications in developing novel fluorescent molecules. Wu et al. (2006) utilized ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibited strong fluorescence intensity and potential as fluorophores due to multiple binding sites (Wu et al., 2006).

Structural Analysis

Viveka et al. (2016) conducted a study focusing on the synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound synthesized from ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. They performed single crystal X-ray diffraction studies to confirm the structure of the compound (Viveka et al., 2016).

Antimicrobial Activity

Jyothi and Madhavi (2019) explored the antimicrobial activity of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized using ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. Some of these compounds exhibited promising antimicrobial activity, highlighting the potential biomedical applications of these derivatives (Jyothi & Madhavi, 2019).

Discovery of Apoptosis Inducers

Lv et al. (2012) synthesized derivatives of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, another compound derived from ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate. They discovered that one of these derivatives could induce apoptosis in H322 lung cancer cells, which is significant for cancer research (Lv et al., 2012).

Future Directions

Given the wide range of biological activities exhibited by compounds with a similar pyrrolopyrazine scaffold , Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate could be a valuable precursor for synthesizing new functional derivatives . These derivatives could potentially be used in drug discovery research for various diseases .

properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-3-11-4-7(10)13(6)5-12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWATOOVGSVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NC=C(N2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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